Pyrazole Ring Substitution: Unsubstituted vs. 3,5-Dimethyl Analog in the Syk Inhibitor Pharmacophore
The compound N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 1251684-35-1) bears an unsubstituted pyrazole ring at the 6‑position of the nicotinamide core. The closest commercially cataloged analog, N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-59-4), incorporates two methyl groups on the pyrazole ring . In the Syk inhibitor patent CA2803842A1, pyrazole substituents are identified as critical determinants of inhibitory potency; representative compounds within the same generic scaffold exhibit IC₅₀ values spanning from sub‑micromolar to >10 µM depending solely on the pyrazole substitution pattern [1]. The unsubstituted pyrazole variant presents a smaller steric profile (molecular weight 352.4 vs. 380.4 g/mol for the 3,5‑dimethyl analog) and retains an N–H hydrogen‑bond donor absent in the dimethyl analog, which may differentially engage the Syk ATP‑binding pocket hinge region [1].
| Evidence Dimension | Pyrazole ring substitution and predicted target engagement (Syk kinase) |
|---|---|
| Target Compound Data | Unsubstituted pyrazole (CAS 1251684-35-1, MW = 352.4, one N–H H‑bond donor on pyrazole) |
| Comparator Or Baseline | 3,5‑Dimethyl‑pyrazole analog (CAS 1251691-59-4, MW = 380.4, no N–H on pyrazole); patent CA2803842A1 reports Syk IC₅₀ values for structurally related nicotinamide–pyrazole compounds ranging from <0.1 µM to >10 µM depending on pyrazole substitution |
| Quantified Difference | MW difference: 28.0 g/mol (two methyl groups); H‑bond donor count differs by 1; Syk IC₅₀ values for the exact pair not reported publicly, but class‑level SAR indicates that pyrazole methylation can shift potency by ≥10‑fold |
| Conditions | Syk enzyme inhibition assay (patent CA2803842A1, in vitro biochemical assay conditions) |
Why This Matters
Procurement of CAS 1251684-35-1 rather than CAS 1251691-59-4 provides an unsubstituted pyrazole pharmacophore that retains a hydrogen‑bond donor, a feature that is structurally essential for exploring hinge‑binding interactions in kinase inhibitor design and that cannot be mimicked by methylated analogs.
- [1] Fujifilm Corporation. Nicotinamide derivative or salt thereof as Syk-inhibitors. Canadian Patent CA2803842A1, filed December 28, 2011, and granted. View Source
